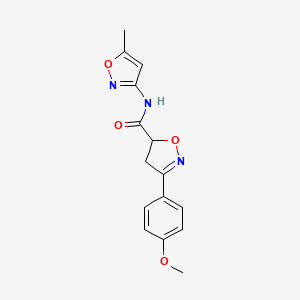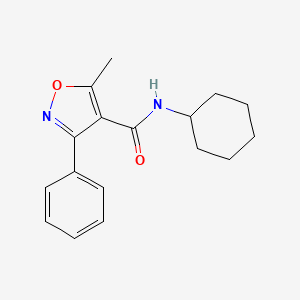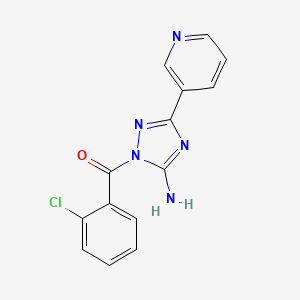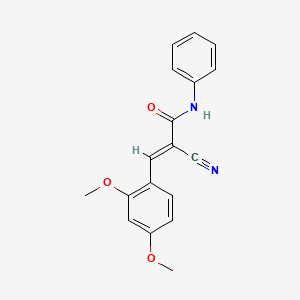
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as MMPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), a member of the G protein-coupled receptor family that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves the selective antagonism of mGluR7, which is primarily expressed in the presynaptic terminals of glutamatergic neurons. By blocking the activation of mGluR7, 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide increases the release of glutamate and enhances synaptic plasticity and transmission, leading to improved cognitive function and reduced anxiety and depression symptoms.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of glutamate release, synaptic plasticity, and neuroinflammation. 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines and increase the levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for use in laboratory experiments, including its high selectivity and potency for mGluR7, as well as its ability to cross the blood-brain barrier and exert effects in the central nervous system. However, 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide also has some limitations, including its relatively short half-life and potential off-target effects on other glutamate receptor subtypes.
未来方向
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide and its therapeutic applications. These include the development of more potent and selective mGluR7 antagonists, the investigation of the potential synergistic effects of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide with other drugs or therapies, and the exploration of the mechanisms underlying the effects of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide on neuroinflammation and BDNF expression. Additionally, further studies are needed to explore the potential clinical applications of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide in various neurological and psychiatric disorders.
合成方法
The synthesis of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves several steps, including the condensation of 4-methoxybenzaldehyde and 5-methyl-3-isoxazolecarboxylic acid, followed by reduction of the resulting intermediate and subsequent reaction with 4,5-dihydroisoxazole-5-carbonyl chloride. The final product is obtained through purification and crystallization.
科学研究应用
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-7-14(18-21-9)16-15(19)13-8-12(17-22-13)10-3-5-11(20-2)6-4-10/h3-7,13H,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPCNKDZWHKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)




![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)